N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one 3 yielded the corresponding dipolarophiles 4 and 5 which afford by condensation with arylnitrile oxides in toluene the expected new isoxazolines 6 and isoxazoles 7, respectively .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group attached to a phenyl group via a 4-oxo linker, and a butyramide group attached to the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group.Chemical Reactions Analysis
This compound has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
Anticancer Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold has been used in the development of anticancer kinase inhibitors . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Treatment of B-cell Cancers
Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
Oncology Patients
Pyrazolo[3,4-d]pyrimidines are currently in clinical trials for oncology patients . They have also been published in the literature during the last 5 years for different anticancer indications .
Synthesis Methods
The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been covered in the literature .
Substitution Pattern Analysis
The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of 1H-pyrazolo[3,4-b]pyridines has been analyzed .
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within the affected cells .
Pharmacokinetics
These studies help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Future Directions
This compound has shown potent antitumor activity in preclinical studies and has also been investigated for its potential use in the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand its mechanism of action and to assess its safety and efficacy in clinical trials .
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFREQVRBBQSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.